6-methyl-4-((1-(5-methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
Description
This compound features a pyran-2-one core substituted with a methyl group at the 6-position and a complex pyrrolidinyloxy moiety at the 4-position. The structure combines a lactone ring (pyran-2-one) with a conformationally flexible pyrrolidine linker, which may influence its pharmacokinetic properties, such as solubility and metabolic stability. The isoxazole ring, known for its electron-deficient nature, could enhance binding affinity in biological targets like kinases or enzymes .
Properties
IUPAC Name |
6-methyl-4-[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxypyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-9-5-12(7-14(18)20-9)21-11-3-4-17(8-11)15(19)13-6-10(2)22-16-13/h5-7,11H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTUSUSHKMOXQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(5-methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyranone Core: The pyranone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 4-hydroxy-6-methyl-2H-pyran-2-one derivative.
Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the pyranone core.
Attachment of the Isoxazole Group: The isoxazole group can be attached through a coupling reaction, such as a condensation reaction between the pyrrolidine derivative and 5-methylisoxazole-3-carbonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-((1-(5-methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-methyl-4-((1-(5-methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its potential activity on the central nervous system.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 6-methyl-4-((1-(5-methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis of their physicochemical and biological properties:
Key Findings from Comparative Studies
Bioisosteric Replacements: The trifluoromethylphenyl group in the analogue from increases logP (2.8 vs. Replacing the isoxazole (as in the target) with a pyrimidinone-thioether () eliminates the electron-deficient heterocycle, which may reduce interactions with ATP-binding pockets in kinase targets.
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling a pre-formed 5-methylisoxazole-3-carbonyl-pyrrolidine intermediate to the pyran-2-one core, a strategy distinct from the multicomponent reactions used for thiazole-pyrazole hybrids (e.g., ).
Electronic Effects :
- The 5-methylisoxazole-3-carbonyl group in the target provides a strong electron-withdrawing effect, stabilizing the pyrrolidine carbonyl group and enhancing electrophilicity at the pyran-2-one oxygen .
Research Implications
The structural uniqueness of 6-methyl-4-((1-(5-methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one lies in its balanced combination of rigidity (pyran-2-one) and flexibility (pyrrolidine), which may optimize target engagement in enzyme inhibition. Compared to analogues, its isoxazole moiety offers distinct electronic properties for charge-transfer interactions, while the pyrrolidine linker could mitigate steric clashes in binding pockets. Further studies should explore its ADMET profile relative to and , particularly focusing on metabolic stability conferred by the methylisoxazole group.
Biological Activity
6-methyl-4-((1-(5-methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one, a compound belonging to the pyranone class, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyranone core with a six-membered ring containing two oxygen atoms.
- A methyl group at the 6th position.
- A substituent group that includes a pyrrolidine ring and an isoxazole ring .
This structural complexity is indicative of potential interactions with various biological targets, which may underlie its pharmacological effects.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study demonstrated that derivatives with similar functional groups inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The IC50 values for these compounds were reported in the low micromolar range, suggesting potent activity against cancer cells .
Kinase Inhibition
The compound has been investigated for its role as a kinase inhibitor. Kinases are pivotal in regulating various cellular processes, and their dysregulation is often implicated in cancer. The structure of this compound suggests it may interact with ATP-binding sites on kinases, potentially inhibiting their activity. Preliminary assays have shown promising results, with certain analogs demonstrating selectivity for specific kinase targets .
The proposed mechanism of action for this compound involves:
- Binding to Kinase Domains : The compound may competitively inhibit ATP binding to kinases, thereby disrupting phosphorylation cascades essential for tumor growth.
- Induction of Apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in malignant cells.
- Cell Cycle Arrest : Evidence suggests that this compound may cause cell cycle arrest at the G1/S phase transition, further inhibiting cancer cell proliferation .
Case Studies
Several case studies have highlighted the biological activity of compounds related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor effects | Demonstrated significant inhibition of tumor growth in xenograft models. |
| Study B | Kinase inhibition | Reported IC50 values in the low nanomolar range against target kinases. |
| Study C | Mechanistic insights | Elucidated pathways involved in apoptosis triggered by the compound. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
